1-(3-Chlorophenoxy)propan-2-one

Descripción general

Descripción

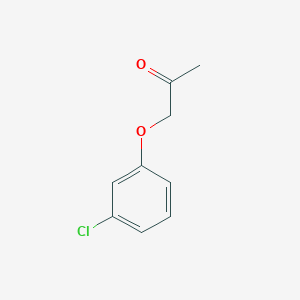

1-(3-Chlorophenoxy)propan-2-one is an organic compound with the molecular formula C9H9ClO2. It is a chlorinated derivative of phenoxypropanone, characterized by the presence of a chlorophenyl group attached to a propanone backbone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(3-Chlorophenoxy)propan-2-one can be synthesized through the reaction of 3-chlorophenol with α-chloroacetone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone and is heated to around 60°C for several hours. The product is then purified using column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization .

Análisis De Reacciones Químicas

Types of Reactions: 1-(3-Chlorophenoxy)propan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Nucleophilic substitution: Products depend on the nucleophile used, such as phenols or amines.

Oxidation: Formation of carboxylic acids.

Reduction: Formation of alcohols

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

1-(3-Chlorophenoxy)propan-2-one has demonstrated significant antimicrobial properties. Research indicates that derivatives of this compound can inhibit the growth of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, synthetic derivatives of 1,3-bis(aryloxy)propan-2-amines exhibited activity against various bacterial strains at low micromolar concentrations, suggesting potential as new antibacterial agents .

Antithrombotic Properties

Recent studies have shown that compounds derived from this compound can act as antithrombotic agents. A series of synthesized oxadiazole derivatives exhibited significant clot lysis activity and were found to inhibit Factor Xa, a key player in the coagulation cascade. In vitro tests demonstrated that certain derivatives had better clot lysis activity compared to standard treatments like streptokinase .

Agricultural Applications

Herbicide Development

The chlorophenoxy moiety is well-known for its use in herbicides. Compounds similar to this compound have been researched for their potential to selectively control broadleaf weeds in cereal crops. The mechanism typically involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and eventual plant death.

Material Science

Polymer Synthesis

In materials science, this compound serves as an intermediate in the synthesis of various polymers and resins. Its unique chemical structure allows for the modification of polymer properties, enhancing characteristics such as thermal stability and mechanical strength.

Table 1: Antimicrobial Activity of Derivatives

| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CPD18 | Staphylococcus aureus | 10 μg/ml |

| CPD20 | Enterococcus faecalis | 10 μg/ml |

| CPD22 | Streptococcus pyogenes | 10 μg/ml |

This table summarizes the antibacterial activity of selected compounds derived from this compound against various Gram-positive pathogens.

Table 2: Antithrombotic Activity Results

| Compound | Clot Lysis Activity (%) | Comparison with Streptokinase (%) |

|---|---|---|

| Compound 3i | 41 | 38 |

| Compound 3c | 11 | 38 |

This table presents the clot lysis activity of synthesized compounds compared to standard antithrombotic agents.

Mecanismo De Acción

The mechanism of action of 1-(3-Chlorophenoxy)propan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of certain enzymes or the modification of cellular pathways, contributing to its biological effects .

Comparación Con Compuestos Similares

- 1-(4-Chlorophenoxy)propan-2-one

- 1-(2-Chlorophenoxy)propan-2-one

- 1-(4-Bromophenoxy)propan-2-one

Comparison: 1-(3-Chlorophenoxy)propan-2-one is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and biological activity. Compared to its isomers, it may exhibit different chemical and physical properties, making it suitable for specific applications .

Actividad Biológica

1-(3-Chlorophenoxy)propan-2-one, also known as 3-chlorophenyl acetone, is an organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, including antibacterial, antichlamydial, and anticoagulant activities, supported by relevant research findings and data tables.

- Molecular Formula : C10H11ClO

- Molecular Weight : 184.65 g/mol

- CAS Number : 15422-18-1

Antibacterial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties. A study on related compounds demonstrated effective inhibition against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) at low micromolar concentrations. The structure-activity relationship highlighted that substitutions on the aromatic ring significantly influence antibacterial efficacy.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| CPD20 | S. aureus | 10 μg/mL |

| CPD22 | E. faecalis | 10 μg/mL |

| CPD18 | S. pyogenes | 10 μg/mL |

These compounds were synthesized through a four-step process and showed promise as new antibacterial agents against resistant strains .

Antichlamydial Activity

In a different context, studies have shown that compounds based on the structure of this compound possess antichlamydial activity. These compounds were tested against Chlamydia trachomatis, revealing selective activity with minimal toxicity to host cells. The results indicated that certain derivatives could effectively reduce chlamydial inclusion numbers in infected cells.

| Compound | Chlamydia Strain | Effective Concentration |

|---|---|---|

| ACP1a | C. trachomatis | 50 μg/mL |

| ACP1b | C. trachomatis | 50 μg/mL |

The immunofluorescence assay confirmed the reduction in inclusions compared to untreated controls .

Anticoagulant Activity

Molecular docking studies have suggested that derivatives of this compound exhibit potential as anticoagulant agents. These compounds demonstrated significant clot lysis activity and enhanced clotting time compared to standard treatments like heparin.

| Compound | Clot Lysis (%) | Clotting Time (s) |

|---|---|---|

| 3i | 41 | 130 |

| Streptokinase (SK) | 38 | 110 |

The docking scores indicated a high affinity for factor Xa, suggesting a mechanism for their anticoagulant effects .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study involving synthetic derivatives of bis(aryloxy)propan-2-amines revealed that modifications in the chlorophenyl group led to enhanced antibacterial activity against Gram-positive bacteria, showcasing the potential for developing new therapeutic agents .

- Antichlamydial Mechanism : Research focused on the mechanism of action of synthesized molecules against C. trachomatis highlighted their ability to alter inclusion morphology and size, indicating a direct effect on bacterial replication processes .

- Anticoagulation Mechanisms : The study of molecular interactions through computational methods provided insights into the binding affinities and potential pathways through which these compounds exert their anticoagulant effects, paving the way for further drug development .

Propiedades

IUPAC Name |

1-(3-chlorophenoxy)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO2/c1-7(11)6-12-9-4-2-3-8(10)5-9/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVYTAGSGZUOOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)COC1=CC(=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00309424 | |

| Record name | 1-(3-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15422-18-1 | |

| Record name | NSC211928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-Chlorophenoxy)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00309424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.